MFCD00395011
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Overview
Description
MFCD00395011 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD00395011 typically involves a series of chemical reactions that introduce and modify functional groups to achieve the desired structure. Common synthetic routes include:
Nucleophilic Substitution Reactions: These reactions involve the replacement of a leaving group with a nucleophile. For this compound, this might involve the use of halides and nucleophiles under specific conditions such as elevated temperatures and the presence of catalysts.
Oxidation and Reduction Reactions: These reactions are used to modify the oxidation state of specific atoms within the molecule
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactions are carried out under controlled conditions to ensure high yield and purity. The process may include:
Batch Reactors: These are used for smaller-scale production where the reactants are mixed and allowed to react over a period.
Continuous Flow Reactors: These are used for large-scale production, where reactants are continuously fed into the reactor, and products are continuously removed.
Chemical Reactions Analysis
Types of Reactions
MFCD00395011 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. For example, halogenation reactions can replace hydrogen atoms with halogen atoms using reagents like chlorine or bromine.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions:
Catalysts: Such as palladium or platinum, to facilitate the reaction.
Solvents: Such as dichloromethane or ethanol, to dissolve the reactants and provide a medium for the reaction.
Temperature and Pressure: Elevated temperatures and pressures are often used to increase the reaction rate and yield.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while substitution reactions may produce halogenated derivatives.
Scientific Research Applications
MFCD00395011 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules.
Biology: It is used in biochemical assays to study enzyme activity and protein interactions.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of polymers, coatings, and other materials due to its reactivity and stability.
Mechanism of Action
The mechanism of action of MFCD00395011 involves its interaction with specific molecular targets and pathways. For example, in biochemical assays, it may interact with enzymes to inhibit or enhance their activity. The exact mechanism depends on the specific application and the molecular structure of the compound.
Comparison with Similar Compounds
MFCD00395011 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
MFCD00012345: Known for its similar reactivity but different functional groups.
MFCD00067890: Shares similar stability but differs in its industrial applications.
The uniqueness of this compound lies in its specific functional groups and reactivity, which make it suitable for a wide range of applications that other compounds may not be able to achieve.
Properties
IUPAC Name |
2-[ethyl-[(E)-2-phenylethenyl]sulfonylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c1-2-18(16-11-7-6-10-15(16)17(19)20)23(21,22)13-12-14-8-4-3-5-9-14/h3-13H,2H2,1H3,(H,19,20)/b13-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUDOCEFQKZYUBT-OUKQBFOZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1C(=O)O)S(=O)(=O)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C1=CC=CC=C1C(=O)O)S(=O)(=O)/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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